N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide
Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which plays a significant role in the regulation of carbohydrate metabolism .
Biochemical Analysis
Biochemical Properties
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole moiety in the compound is known to interact with enzymes involved in DNA synthesis and repair, such as topoisomerases and polymerases . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses .
Cellular Effects
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of topoisomerases, leading to DNA damage and cell death in cancer cells . Additionally, it can modulate the activity of signaling proteins, such as kinases and phosphatases, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to cellular adaptation and changes in cellular responses, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, influencing cellular energy metabolism .
Transport and Distribution
The transport and distribution of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, it can accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The preparation can also involve the reaction of benzimidazole derivatives with alkyl or aryl halides . Common methods include:
Debus-Radiszewski synthesis: Involves the condensation of o-phenylenediamine with formic acid.
Wallach synthesis: Utilizes the dehydrogenation of imidazolines.
Reaction with aromatic aldehydes: Forms benzimidazole derivatives through condensation reactions.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole fungicides: Benomyl, carbendazim, thiabendazole.
Antihistamines: Astemizole, bilastine, clemizole.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide is unique due to its specific structural features, such as the presence of a bromine atom and a furan ring, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-12-6-5-11(20-12)14(19)16-8-7-13-17-9-3-1-2-4-10(9)18-13/h1-6H,7-8H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URITZXXGKMCVFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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